5-Carboxy-4-chloro-2-fluorophenylboronic acid
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Overview
Description
5-Carboxy-4-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BClFO4 . It has a molecular weight of 218.38 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) . This indicates the presence of boron, chlorine, fluorine, oxygen, and carbon atoms in the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 218.38 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Fluorescence Quenching Mechanisms
The fluorescence quenching mechanism of related boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been studied using Stern-Volmer kinetics. These studies contribute to understanding how boronic acids interact with other molecules in terms of fluorescence, which has implications in chemical sensing and bioimaging applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Suzuki Cross-Coupling Reactions
A study on the synthesis of various derivatives using Suzuki cross-coupling reactions involves the reaction of thiophene with arylboronic acids, demonstrating the role of boronic acids like 5-Carboxy-4-chloro-2-fluorophenylboronic acid in creating pharmacologically relevant compounds (Ikram et al., 2015).
Carboxy-Protecting Groups in Glycoside Synthesis
Boronic acids are used in the synthesis of neuraminic-acid glycosides, where the allyl-ester moiety is applied as a protecting principle for carboxy groups in complex carbohydrate synthesis (Kunz, Waldmann, & Klinkhammer, 1988).
High-Throughput Experimentation in Education
In an educational context, boronic acids are used to introduce students to high-throughput experimentation techniques, particularly in the context of transition metal mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).
Optoelectronic Properties of Carbon Nanotubes
Studies have explored the use of phenyl boronic acids, including carboxy-substituted derivatives, for modulating the optoelectronic properties of single-walled carbon nanotubes. This has implications in the development of advanced materials for electronics and sensing (Mu et al., 2012).
Mechanism of Action
Target of Action
It is known that boronic acids, such as 5-carboxy-4-chloro-2-fluorophenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species can then undergo a coupling reaction with an electrophilic organic compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific compounds it helps synthesize through Suzuki-Miyaura cross-coupling reactions . These effects can range from inhibiting or activating certain enzymes to modulating signal transduction pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound can be influenced by storage conditions .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
Properties
IUPAC Name |
5-borono-2-chloro-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGPPMCCAVZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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